(1H-Indazol-5-yl)-methyl-amine
Overview
Description
(1H-Indazol-5-yl)-methyl-amine is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
N-methyl-1H-indazol-5-amine, also known as (1H-Indazol-5-yl)-methyl-amine, primarily targets the TGF-beta receptor type-1 . This receptor plays a crucial role in cell growth and differentiation, and its dysregulation is associated with various diseases, including cancer .
Mode of Action
It is known that indazole derivatives can inhibit the activity of their target proteins, thereby modulating their function . For instance, some indazole derivatives have been found to inhibit the activity of monoamine oxidase, a key enzyme involved in neurotransmitter metabolism .
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These effects suggest that N-methyl-1H-indazol-5-amine may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic profile would be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
N-methyl-1H-indazol-5-amine and other indazole derivatives have demonstrated various biological effects. For example, certain indazole derivatives have shown potent anti-proliferative activity, effectively inhibiting cell growth in various neoplastic cell lines . This suggests that N-methyl-1H-indazol-5-amine may have potential therapeutic applications in the treatment of cancer.
Action Environment
The action, efficacy, and stability of N-methyl-1H-indazol-5-amine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light, heat, and humidity during storage
Biochemical Analysis
Biochemical Properties
For instance, some indazole derivatives have been found to inhibit certain enzymes, suggesting that N-methyl-1H-indazol-5-amine may have similar properties .
Cellular Effects
Some indazole derivatives have been found to have anti-proliferative activity against certain cancer cell lines . This suggests that N-methyl-1H-indazol-5-amine could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is crucial to understand the threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indazol-5-yl)-methyl-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another method includes the transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . These reactions typically occur in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere, yielding good to excellent results .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic schemes to ensure high yields and minimal byproducts. The use of transition metal catalysts, such as copper or silver, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1H-Indazol-5-yl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
(1H-Indazol-5-yl)-methyl-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Shares the core indazole structure but lacks the methyl-amine group.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring.
Uniqueness
(1H-Indazol-5-yl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-methyl-1H-indazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-7-2-3-8-6(4-7)5-10-11-8/h2-5,9H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLJYJGTPETJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.